![molecular formula C6H9N3 B2491817 N-ethylpyridazin-3-amine CAS No. 68588-38-5](/img/structure/B2491817.png)
N-ethylpyridazin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of N-ethylpyridazin-3-amine and related compounds involves several innovative methods. For example, Kasuga et al. (1974) detailed the synthesis of N-aminopyridazinium derivatives through the N-amination of pyridazine derivatives, leading to the formation of pyrazolo-diazines, showcasing a foundational approach to synthesizing this compound-related compounds (Kasuga, Hirobe, & Okamoto, 1974). Moreover, Siegfried Andreae and Ernst Schmitz (1991) discussed electrophilic aminations with oxaziridines as a versatile method for synthesizing azines and related compounds, providing a pathway to this compound (Andreae & Schmitz, 1991).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its pyridazin ring, which is essential for its chemical properties and reactivity. Studies on related compounds have demonstrated the influence of structure-directing agents on the crystal and electronic structures of iodoplumbate hybrids, hinting at the complexity and versatility of this compound's structure (Guang-Ning Liu et al., 2015).
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing its reactivity and utility in organic synthesis. For instance, Joshua S. Derasp et al. (2016) reported the divergent reactivity of N-isocyanates with primary and secondary amines, leading to the synthesis of pyridazinones and triazinones, illustrating the compound's versatility in forming heterocyclic structures (Derasp, Vincent-Rocan, & Beauchemin, 2016).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, play a crucial role in its application in synthesis and material science. Research on related compounds provides insights into how these properties can be tailored for specific applications, indicating the importance of understanding the physical characteristics of this compound.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, and reactivity with various reagents, are fundamental to its applications in chemical synthesis and pharmaceutical development. Studies like the electrophilic amination of amino acids with N-Boc-oxaziridines highlight the methods and mechanisms through which this compound and its derivatives can be manipulated and utilized in complex chemical reactions (Jean-Christophe Hannachi et al., 2004).
Scientific Research Applications
Photocatalytic Properties
N-ethylpyridazin-3-amine, as a part of the class of aromatic amines, shows significant relevance in the study of iodoplumbate hybrids. These hybrids demonstrate interesting photocatalytic properties under visible light irradiation, which are important in environmental applications such as dye wastewater treatment (Liu et al., 2015).
Electrophilic Amination
This compound plays a role in the field of electrophilic amination of carbanions, a key reaction in organic chemistry. The study involving N-carboxamido oxaziridines, which are closely related to this compound, highlights its application in synthesizing various organic compounds (Armstrong et al., 2000).
CO2 Capture
In the context of environmental science, the volatility of amines like this compound is a critical factor in CO2 capture technologies. Understanding the volatility characteristics of such amines can lead to more efficient and environmentally friendly CO2 capture methods (Nguyen et al., 2010).
Pyrazole Synthesis
This compound is utilized in the synthesis of pyrazoles, indicating its significance in creating structurally complex nitrogen-containing heterocycles, an area of interest in medicinal chemistry (Armstrong et al., 2005).
Catalytic N-Alkylation
In the synthesis of heteroaromatic amines, this compound can be involved in catalytic N-alkylation processes. These processes are crucial in developing compounds for various applications, including pharmaceuticals (Watanabe et al., 1996).
Mechanism of Action
Target of Action
N-Ethylpyridazin-3-amine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that multiple pathways are affected .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
N-ethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-6-4-3-5-8-9-6/h3-5H,2H2,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGIFRJRLHNPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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